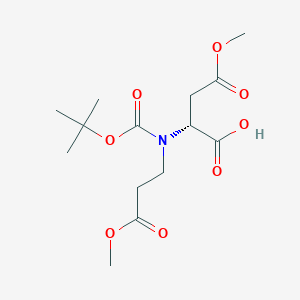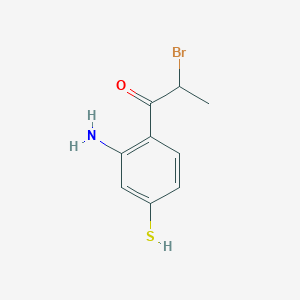
2-Butyloctan-1-ol, ethoxylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctan-1-ol, ethoxylated, also known as ethoxylated 2-butyloctanol, is a surfactant commonly used in various industrial applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is characterized by the presence of ethoxy groups attached to the 2-butyloctanol molecule, which enhances its surfactant properties .
Métodos De Preparación
2-Butyloctan-1-ol, ethoxylated is typically synthesized by the ethoxylation of 2-butyloctanol. The process involves the reaction of 2-butyloctanol with ethylene oxide in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation . Industrial production methods often involve continuous processes to ensure consistent product quality and efficiency .
Análisis De Reacciones Químicas
2-Butyloctan-1-ol, ethoxylated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxylated alcohol back to its parent alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Butyloctan-1-ol, ethoxylated has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological research as a detergent to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: The compound is widely used in industrial applications, including as a lubricant, emulsifier, and cleaning agent
Mecanismo De Acción
The mechanism of action of 2-Butyloctan-1-ol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups enhance the compound’s ability to reduce surface tension, allowing it to interact with and solubilize various substances. This makes it effective in applications such as detergents and emulsifiers. The molecular targets and pathways involved depend on the specific application and the substances being solubilized .
Comparación Con Compuestos Similares
2-Butyloctan-1-ol, ethoxylated can be compared with other ethoxylated alcohols, such as:
2-Butyl-1-octanol: Similar in structure but without ethoxylation, making it less effective as a surfactant.
Isododecyl alcohol: Another ethoxylated alcohol with different chain length and properties.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action .
Propiedades
Número CAS |
60636-37-5 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
2-(2-butyloctoxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
JLXNHGNJNWKTFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COCCO |
Números CAS relacionados |
60636-37-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)






![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)


![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)

